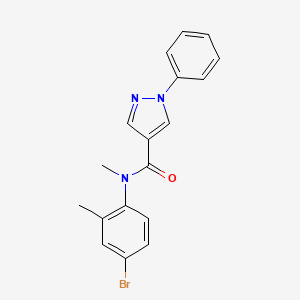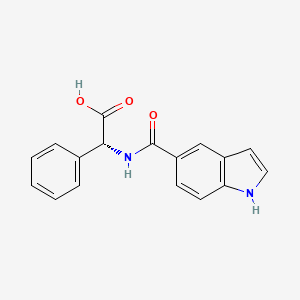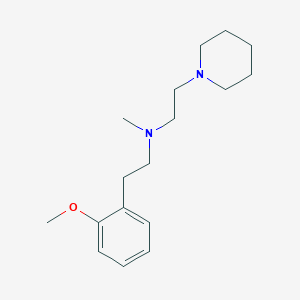![molecular formula C17H11FN2O5 B7683218 Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B7683218.png)
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate, also known as MFCP, is a chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. MFCP is a relatively new compound that has gained attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate is not fully understood, but it is believed to interact with specific proteins in the body, leading to changes in their activity. Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases, which are involved in various cellular processes. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to modulate the activity of ion channels, which play a critical role in the transmission of signals between cells.
Biochemical and Physiological Effects:
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has also been shown to have anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines in vitro and in vivo. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has a unique structure that allows for modifications to be made to the molecule, making it a versatile tool for drug discovery and development. However, there are also limitations to the use of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has not been extensively studied in vivo, limiting its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate. One area of focus is the development of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate derivatives with improved efficacy and selectivity. Another area of focus is the investigation of the pharmacokinetics and pharmacodynamics of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate in vivo, which could provide insights into its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate and its role in various cellular processes. Overall, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate is a promising compound with potential applications in various fields of scientific research.
Synthesemethoden
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorophenol with 3-nitrobenzoyl chloride to form 4-(4-fluorophenoxy)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the final product, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate. The synthesis of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used as a starting point for the development of new drugs targeting specific diseases. The unique structure of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate allows for modifications to be made to the molecule to improve its efficacy and selectivity. In biochemistry, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used to study the interactions between proteins and small molecules, providing insights into the mechanism of action of various biological processes. In pharmacology, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used to screen for potential drug candidates, as well as to investigate the pharmacokinetics and pharmacodynamics of existing drugs.
Eigenschaften
IUPAC Name |
methyl (Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O5/c1-24-17(21)12(10-19)8-11-2-7-16(15(9-11)20(22)23)25-14-5-3-13(18)4-6-14/h2-9H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZLDHLBNCZFM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)

![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole](/img/structure/B7683203.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683213.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)
![N-[[4-[[(2R)-2-hydroxypropyl]carbamoyl]phenyl]methyl]adamantane-1-carboxamide](/img/structure/B7683239.png)
